Bis-sulfone-PEG4-NHS Ester
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Overview
Description
Bis-sulfone-PEG4-NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide bond. This compound is commonly used in bioconjugation applications, particularly for the covalent rebridging of disulfide bonds in proteins, such as antibodies . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media, making it a versatile tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-sulfone-PEG4-NHS Ester is synthesized through a series of chemical reactions involving the introduction of sulfone groups and the NHS ester functionality. The synthesis typically involves the following steps:
Sulfone Introduction: The addition of sulfone groups to the PEG chain.
NHS Ester Formation: The final step involves the formation of the NHS ester group, which is reactive towards primary amines
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG4-NHS Ester primarily undergoes bis-alkylation reactions. It is selective for the cysteine sulfur atoms from a native disulfide bond, leading to the conjugation of both thiols derived from the two cysteine residues .
Common Reagents and Conditions
Reagents: Common reagents include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
Conditions: The reactions are typically carried out in aqueous media at room temperature or slightly elevated temperatures to facilitate the bis-alkylation process
Major Products
The major product of the reaction is a covalently rebridged disulfide bond via a three-carbon bridge, leaving the protein structurally intact .
Scientific Research Applications
Bis-sulfone-PEG4-NHS Ester has a wide range of applications in scientific research:
Mechanism of Action
Bis-sulfone-PEG4-NHS Ester exerts its effects through bis-alkylation, selectively targeting the cysteine sulfur atoms from a native disulfide bond. The reaction results in the covalent rebridging of the disulfide bond, maintaining the structural integrity of the protein . The NHS ester group reacts with primary amines, facilitating the conjugation process .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG4-NHS Ester: Contains two NHS ester groups linked through a PEG chain, used for labeling primary amines.
Bis-sulfone-PEG8-NHS Ester: Similar to Bis-sulfone-PEG4-NHS Ester but with a longer PEG spacer.
Uniqueness
This compound is unique due to its selective bis-alkylation of cysteine sulfur atoms and its ability to rebridge disulfide bonds while maintaining protein integrity. The PEG4 spacer enhances solubility, making it suitable for various applications in aqueous media .
Properties
Molecular Formula |
C40H48N2O14S2 |
---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H48N2O14S2/c1-29-3-11-34(12-4-29)57(48,49)27-33(28-58(50,51)35-13-5-30(2)6-14-35)39(46)31-7-9-32(10-8-31)40(47)41-18-20-53-22-24-55-26-25-54-23-21-52-19-17-38(45)56-42-36(43)15-16-37(42)44/h3-14,33H,15-28H2,1-2H3,(H,41,47) |
InChI Key |
VCYROJRQWRDNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
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